molecular formula C24H21NO5S B281659 Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B281659
M. Wt: 435.5 g/mol
InChI Key: MKBTVTFYTPRUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, commonly known as ETP-101, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. ETP-101 belongs to the class of benzofuran derivatives and possesses a unique structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of ETP-101 is not fully understood. However, studies have suggested that ETP-101 acts on the opioid receptors in the brain and spinal cord, which are involved in the regulation of pain and inflammation. ETP-101 has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in pain relief.
Biochemical and Physiological Effects:
ETP-101 has been shown to have several biochemical and physiological effects. Studies have shown that ETP-101 can reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and can inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation. ETP-101 has also been shown to increase the release of beta-endorphins, which are endogenous opioids that play a role in pain relief.

Advantages and Limitations for Lab Experiments

ETP-101 has several advantages for use in laboratory experiments. It is a highly specific compound that can be used to selectively activate the mu-opioid receptor, making it a useful tool for studying opioid receptor signaling pathways. ETP-101 is also stable and can be easily synthesized in large quantities. However, ETP-101 has some limitations for use in laboratory experiments. It is a relatively new compound, and its effects on other opioid receptors and signaling pathways are not fully understood. Additionally, ETP-101 has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on ETP-101. One area of research is the development of new drugs based on the structure of ETP-101. Researchers are exploring the use of ETP-101 as a lead compound for the development of new analgesic and anti-inflammatory drugs. Another area of research is the study of the effects of ETP-101 on other opioid receptors and signaling pathways. Researchers are also exploring the potential use of ETP-101 in the treatment of other disorders, such as anxiety and depression. Finally, further studies are needed to determine the safety and efficacy of ETP-101 in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of ETP-101.
In conclusion, ETP-101 is a promising compound that has potential therapeutic applications in the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure. ETP-101 has several advantages for use in laboratory experiments, but its limitations and safety in humans need to be further explored.

Synthesis Methods

The synthesis of ETP-101 involves several steps that require specialized equipment and expertise. The most common method for synthesizing ETP-101 involves the reaction of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain ETP-101.

Scientific Research Applications

ETP-101 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of ETP-101 is in the treatment of pain. Studies have shown that ETP-101 has analgesic effects and can reduce pain in animal models. ETP-101 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 5-[(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H21NO5S/c1-3-29-24(26)22-20-15-18(25-31(27,28)19-12-9-16(2)10-13-19)11-14-21(20)30-23(22)17-7-5-4-6-8-17/h4-15,25H,3H2,1-2H3

InChI Key

MKBTVTFYTPRUQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.